molecular formula C17H20O5 B1263274 Dendrocandin D

Dendrocandin D

Cat. No. B1263274
M. Wt: 304.34 g/mol
InChI Key: HVAKNTVYDOBJET-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrocandin D is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 4 and 4', a methoxy group at position 5 and an ethoxy group at alpha-position (the S stereoisomer). It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.

Scientific Research Applications

Anticancer Potential

Dendrocandins, including Dendrocandin D, have shown promising potential in anticancer research. A study synthesized a dendrocandin analogue and evaluated its cytotoxicity against various human cancer cells. The compound demonstrated potent cytotoxicity, suggesting its potential as an anticancer agent (Yan et al., 2021).

Neurotrophic Effects

Research on dendrocandins has also revealed their neurotrophic effects. A study on Dendrobium officinale, which contains dendrocandins, found that certain compounds in the plant promote neurite outgrowth. This indicates a potential health function for neurological applications (Yang et al., 2015).

Antioxidant Activity

Dendrocandin D, along with other bibenzyl derivatives from Dendrobium candidum, has shown significant antioxidant activity. These compounds exhibited potent radical scavenging abilities, indicating their potential as antioxidants (Li et al., 2009).

Hypoglycemic and Antioxidant Activities

Further studies on Dendrobium species, related to dendrocandins, have shown that some compounds exhibit hypoglycemic and antioxidant activities. This suggests potential applications in managing blood sugar levels and combating oxidative stress (Zhu et al., 2020).

Anti-Aging Properties

Dendrocandin D is also studied for its anti-aging properties. Research on Dendrobium nobile, containing related compounds, highlighted its use in traditional Chinese medicine for age-related diseases. These studies suggest a role in combating aging and age-related diseases (Nie et al., 2020).

properties

Product Name

Dendrocandin D

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

5-[(1S)-1-ethoxy-2-(4-hydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C17H20O5/c1-3-22-15(8-11-4-6-13(18)7-5-11)12-9-14(19)17(20)16(10-12)21-2/h4-7,9-10,15,18-20H,3,8H2,1-2H3/t15-/m0/s1

InChI Key

HVAKNTVYDOBJET-HNNXBMFYSA-N

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C2=CC(=C(C(=C2)OC)O)O

synonyms

dendrocandin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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